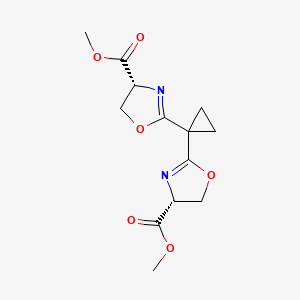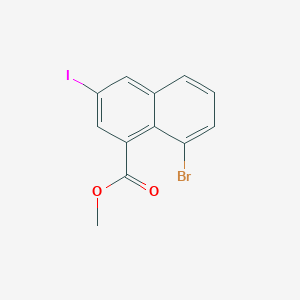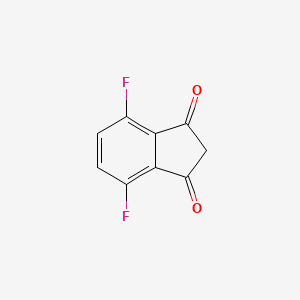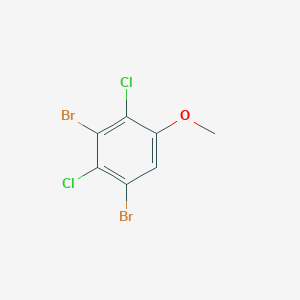
2,4-Dichloro-3,5-dibromoanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H4Br2Cl2O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by chlorine and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce this compound .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3,5-dibromoanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromoanisole: Similar structure but lacks chlorine atoms.
3,5-Dibromoanisole: Similar structure but different substitution pattern.
2,4-Dichloroanisole: Lacks bromine atoms but has similar chlorine substitution
Uniqueness
2,4-Dichloro-3,5-dibromoanisole is unique due to the combination of both chlorine and bromine substituents on the anisole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H4Br2Cl2O |
|---|---|
Molekulargewicht |
334.82 g/mol |
IUPAC-Name |
1,3-dibromo-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChI-Schlüssel |
ZINBPEIRRFSAMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


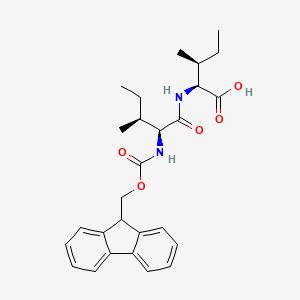

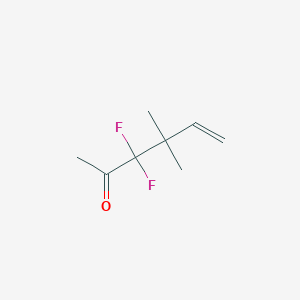

![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
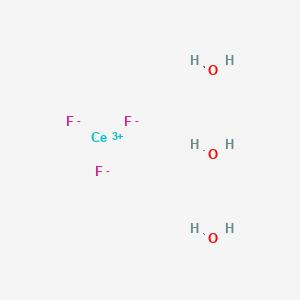
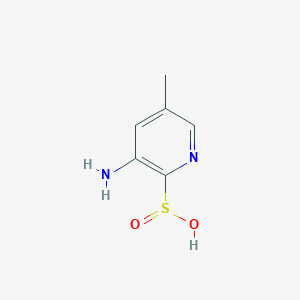
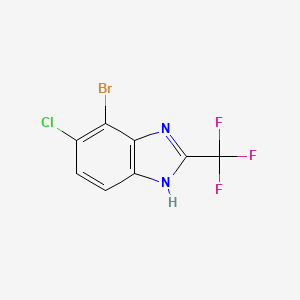
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
